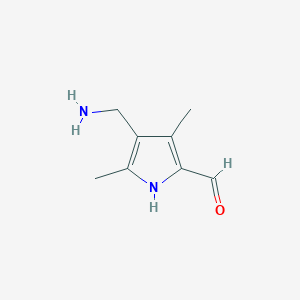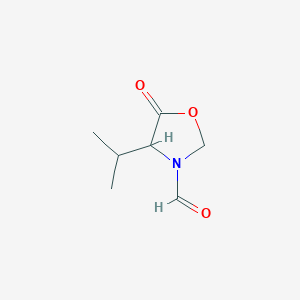
4-Isopropyl-5-oxooxazolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-5-oxooxazolidine-3-carbaldehyde typically involves multicomponent reactions of 1,2-amino alcohols . One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction is mild and straightforward, yielding the target product with good to excellent yields .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5-oxooxazolidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Oxazolidinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
4-Isopropyl-5-oxooxazolidine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-oxooxazolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme . The oxazolidine ring is crucial for its activity, as it can form stable complexes with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Isopropyl-5-oxooxazolidine-3-carbaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity . Its oxazolidine ring and aldehyde group make it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c1-5(2)6-7(10)11-4-8(6)3-9/h3,5-6H,4H2,1-2H3 |
InChI Key |
NVHKCGLVVRWNQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OCN1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


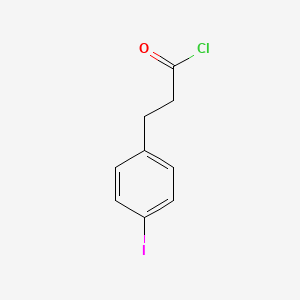
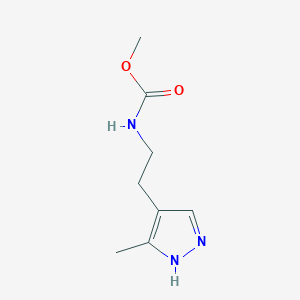
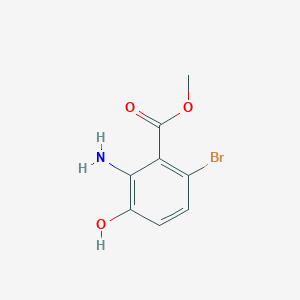

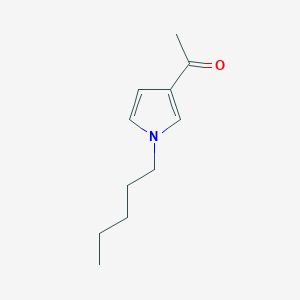



![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
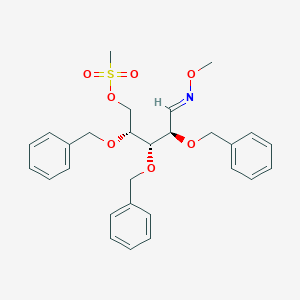

![Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate](/img/structure/B12866128.png)
